3-Phenylbutane-1,3-diol

Description

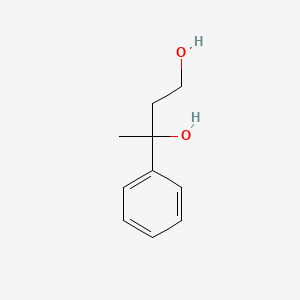

Structure

3D Structure

Properties

IUPAC Name |

3-phenylbutane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-10(12,7-8-11)9-5-3-2-4-6-9/h2-6,11-12H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQNJVHGCZBNKBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90462436 | |

| Record name | 3-phenylbutane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7133-68-8 | |

| Record name | 3-phenylbutane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Considerations and Control

Elucidation of Absolute and Relative Stereochemistry

The determination of absolute and relative stereochemistry is a cornerstone of stereoselective synthesis, providing the framework for understanding and manipulating the three-dimensional arrangement of atoms in a molecule. For 1,3-diols such as 3-Phenylbutane-1,3-diol, the relationship between the two hydroxyl groups can be described as syn or anti, denoting their relative orientation on the carbon backbone.

Various methods are employed to elucidate the stereochemistry of 1,3-diols. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, can provide valuable information about the relative configuration of stereocenters. X-ray crystallography remains the definitive method for determining the absolute and relative stereochemistry of crystalline compounds and their derivatives.

In the context of synthesizing chiral 1,3-diols, the stereochemical outcome is often correlated with the synthetic route employed. For instance, the stereoselective reduction of β-hydroxy ketones is a common method for preparing 1,3-diols, and the stereochemistry of the starting material and the reducing agent dictates the stereochemistry of the product. Enzymes, in particular, can offer high levels of stereocontrol, and the use of different enzyme strains can lead to the formation of all four possible stereoisomers of a 1,3-diol, as has been demonstrated for 1-phenyl-1,3-butanediol. lookchem.com

Stereodivergent Synthesis Strategies

Stereodivergent synthesis refers to the ability to selectively produce any stereoisomer of a multi-stereocentered molecule from a common starting material by modifying the reaction conditions or reagents. acs.org This approach is highly valuable for accessing all possible stereoisomers of a chiral molecule, which is often necessary for structure-activity relationship studies in medicinal chemistry.

For the synthesis of 1,3-diols, a combination of organocatalysis and biocatalysis has emerged as a powerful stereodivergent strategy. rsc.org For example, an asymmetric organocatalytic aldol (B89426) reaction can be used to create a β-hydroxy ketone with high enantioselectivity. rsc.org Subsequent reduction of the ketone can then be controlled to produce either the syn or anti diol. By choosing the appropriate reducing agent, including biocatalysts like yeast or isolated enzymes, it is possible to access all four stereoisomers of the target 1,3-diol. rsc.org

A modular chemoenzymatic process has been developed for the selective synthesis of all four stereoisomers of a 1,3-diol, where the key is the sequential construction of two stereogenic centers. rsc.org The compatibility of the organocatalytic reaction mixture with the subsequent enzymatic reduction without the need for intermediate work-up enhances the efficiency of this strategy. rsc.org

| Strategy | Key Features | Stereochemical Outcome |

| Organocatalysis and Biocatalysis | Sequential construction of two stereogenic centers; compatibility of reaction mixtures. rsc.org | Access to all four stereoisomers of a 1,3-diol. rsc.org |

| Chemoenzymatic Process | Modular approach combining asymmetric organo- and biocatalytic reactions. rsc.org | Selective synthesis of all four stereoisomers. rsc.org |

Challenges and Advances in 1,3-Stereocontrol in Acyclic Systems

Achieving stereocontrol in acyclic systems presents a significant challenge due to the conformational flexibility of linear molecules. acs.orggithub.io Unlike cyclic systems where the geometry is more constrained, the free rotation around single bonds in acyclic molecules makes it difficult to control the spatial relationship between reacting centers. acs.org The control of stereochemistry between distant stereocenters is particularly challenging. acs.org

One of the major difficulties lies in the transmission of stereochemical information from an existing stereocenter to a new one being formed. acs.org As the distance between the stereocenters increases, the influence of the existing stereocenter diminishes. acs.org

Recent advances in catalysis have provided new tools to address these challenges. The development of modular and diastereodivergent approaches allows for the efficient generation of distant stereocenters with high diastereocontrol. acs.org For instance, a three-step catalytic sequence starting from commercially available alkynes has been reported to produce acyclic products with two distant stereocenters in a 1,5-relationship with high diastereocontrol and a perfect E:Z ratio. acs.org The formation of all-carbon quaternary stereocenters in acyclic systems, once considered a formidable challenge, has also seen significant progress through methods like the combined carbometalation-oxidation of organocuprates to generate stereodefined trisubstituted enolates. nih.gov

Dynamic Kinetic Resolution in the Synthesis of Chiral Diols

Dynamic kinetic resolution (DKR) is a powerful technique for the asymmetric synthesis of chiral compounds, including diols. It combines a kinetic resolution with an in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer from a racemic mixture. princeton.edumdpi.com This process is an example of a Curtin-Hammett system, where the product distribution is determined by the transition state energies rather than the starting material composition. princeton.edu

For a successful DKR, several conditions must be met: the kinetic resolution should be irreversible, the enantiomeric ratio (E = kR/kS) should be high (ideally >20), and the rate of racemization should be at least equal to or greater than the rate of reaction of the faster-reacting enantiomer. princeton.edu

The combination of enzyme and metal catalysis is a common approach for the DKR of alcohols and diols. princeton.edumdpi.com A lipase (B570770), such as Candida antarctica lipase B (CALB), is often used for the enantioselective acylation, while a ruthenium-based catalyst, like the Shvo catalyst, is employed for the racemization of the unreacted alcohol. princeton.edu This chemoenzymatic DKR has been successfully applied to the synthesis of various chiral diols, providing single stereoisomers with excellent enantiopurities (>99% ee). researchgate.net

| Catalyst System | Role | Typical Example |

| Enzyme (Lipase) | Enantioselective acylation. mdpi.com | Candida antarctica lipase B (CALB). mdpi.com |

| Metal Catalyst | Racemization of the unreacted alcohol. mdpi.com | Ruthenium-based catalysts (e.g., Shvo's catalyst). princeton.edu |

This approach offers a highly efficient route to enantiomerically pure chiral diols, which are valuable building blocks in the synthesis of natural products and pharmaceuticals.

Reaction Mechanisms and Pathways

Mechanistic Investigations of Diol-Forming Reactions

The formation of 3-Phenylbutane-1,3-diol often involves the reduction of its precursor, 1-phenylbutane-1,3-dione. A common laboratory method employs metal hydride reducing agents, such as lithium aluminum hydride (LAH). Mechanistic studies have shown that the reaction pathway is highly dependent on the tautomeric form of the starting diketone.

The reduction of the diketo tautomer of 1-phenylbutane-1,3-dione with LAH proceeds via nucleophilic attack of a hydride ion on the carbonyl carbons. This process, if carried to completion for both carbonyl groups, yields this compound. However, the reaction is not always straightforward. The enol tautomer of 1-phenylbutane-1,3-dione, under the same reducing conditions, can lead to elimination byproducts rather than the desired diol researchgate.net. This is because the enolate form can promote the elimination of a hydroxyl group after the initial reduction of one carbonyl.

The preferential reduction of the carbonyl group more distant from the phenyl group has been observed during LAH reduction of 1-phenylbutane-1,3-dione researchgate.net. This regioselectivity can be attributed to the steric hindrance imposed by the phenyl group.

Biocatalytic methods also provide a pathway to this compound. For instance, the stereoselective reduction of 1-phenylbutane-1,3-dione can be achieved using ketoreductases from various microorganisms, such as Pichia glucozyma. These enzymatic reductions are highly selective and offer a green alternative to chemical methods.

Role of Carbonium Ion Stability in Stereochemical Outcomes

While the term "carbonium ion" (carbocation) is not always explicitly invoked in the context of metal hydride reductions, the stability of charged intermediates plays a crucial role in determining the stereochemical outcome of reactions leading to diols like this compound. In stereoselective reductions of β-diketones, the facial selectivity of hydride attack is influenced by the developing charge in the transition state.

The stereochemistry of the final diol is a result of the direction of hydride delivery to the carbonyl carbons. In chemoenzymatic synthesis, the stereochemical outcome is dictated by the enzyme's active site, which precisely controls the orientation of the substrate relative to the hydride source (e.g., NADPH).

In non-enzymatic reductions, the inherent asymmetry of the substrate and the potential for chelation control can influence the diastereoselectivity. For 1-phenylbutane-1,3-dione, the phenyl group can influence the approach of the reducing agent, leading to a preferential stereochemical outcome. The stability of the forming alkoxy-aluminate intermediate, which can be considered in terms of charge distribution and steric interactions, will favor one diastereomer over the other.

Influence of Substrate Tautomerism on Reaction Selectivity

The keto-enol tautomerism of the precursor, 1-phenylbutane-1,3-dione, is a critical factor governing the selectivity of reactions that form this compound. 1-Phenylbutane-1,3-dione exists as an equilibrium mixture of its diketo and enol forms. The enol tautomer is significantly stabilized by the formation of a conjugated system involving the phenyl ring and the remaining carbonyl group, as well as by intramolecular hydrogen bonding stackexchange.com.

As mentioned previously, the reduction of the diketo form primarily leads to the formation of the 1,3-diol. In contrast, the enol form is more prone to undergo reactions that result in elimination products researchgate.net. Therefore, reaction conditions that can shift the tautomeric equilibrium will directly impact the product distribution. Factors such as solvent polarity and pH can influence the percentage of the enol tautomer present in the reaction mixture.

The enol form's stability in 1-phenylbutane-1,3-dione is attributed to extended conjugation, which provides additional resonance stabilization stackexchange.com. This inherent stability of the enol tautomer means that a significant portion of the starting material may not be in the ideal form for direct reduction to the diol, presenting a challenge in optimizing the yield of this compound.

| Tautomer | Key Features | Predominant Reaction Pathway |

| Diketo Form | Two carbonyl groups available for reduction. | Reduction to this compound. |

| Enol Form | Conjugated system with intramolecular hydrogen bonding. | Leads to elimination byproducts upon reduction. |

Intramolecular SN2-type Displacement Mechanisms

Currently, there is a lack of specific research literature detailing intramolecular SN2-type displacement mechanisms directly involving this compound. Such reactions would theoretically involve one of the hydroxyl groups acting as a nucleophile to displace the other (or a derivative of it) in an intramolecular fashion, leading to a cyclic ether. The feasibility of such a reaction would depend on the relative positions of the hydroxyl groups and the ability to convert one of them into a good leaving group.

Biotransformation Mechanisms (e.g., C=C bond reduction, formal hydride displacement)

The biotransformation of 1-phenylbutane-1,3-dione to this compound is a key example of the application of biocatalysis in organic synthesis. This transformation is typically achieved using whole-cell biocatalysts, such as various yeast strains, or isolated enzymes like ketoreductases.

The mechanism of this biotransformation involves a formal hydride displacement, where a hydride ion is delivered to the carbonyl carbon from a cofactor, most commonly NADPH. The enzyme's active site binds the substrate in a specific orientation, ensuring a highly stereoselective reduction. This process can be considered a type of C=O bond reduction.

Advanced Spectroscopic and Computational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of organic molecules like 3-Phenylbutane-1,3-diol. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity and stereochemistry of the molecule can be established.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each type of proton in the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region (δ 7.2-7.5 ppm). The aliphatic protons show characteristic shifts based on their proximity to the electron-withdrawing hydroxyl groups. The methyl protons (CH₃) would appear as a singlet upfield, while the methylene (B1212753) protons (CH₂) adjacent to the primary alcohol would likely be a triplet. The protons of the two hydroxyl (-OH) groups would appear as broad singlets, and their chemical shift can be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, with signals for each unique carbon atom. The carbons of the phenyl ring would resonate in the aromatic region (δ 120-145 ppm). The quaternary carbon atom bonded to both a phenyl group and a hydroxyl group would appear significantly downfield. The other aliphatic carbons would have shifts corresponding to their chemical environment, with those bonded to oxygen being deshielded and appearing at a higher chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl C-H | 7.2 - 7.5 (m) | 125 - 129 |

| Phenyl C (ipso) | - | ~145 |

| C(OH)Ph | - | ~75 |

| CH₃ | ~1.5 (s) | ~30 |

| CH₂ | ~2.0 (t) | ~45 |

| CH₂OH | ~3.8 (t) | ~60 |

| C-OH (primary) | Variable (br s) | - |

| C-OH (tertiary) | Variable (br s) | - |

Mass Spectrometry (MS) Analysis of Reaction Products

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, mass spectrometry would confirm its molecular weight of 166.22 g/mol nih.gov.

In Electron Ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) would be observed at m/z = 166. The fragmentation of this compound would likely proceed through several characteristic pathways for alcohols:

Loss of Water: A peak corresponding to [M-H₂O]⁺ at m/z = 148 is expected due to the facile dehydration of the alcohol.

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the oxygen atoms is a common fragmentation route. This could lead to the loss of a methyl group ([M-CH₃]⁺ at m/z = 151) or the loss of a CH₂OH group ([M-CH₂OH]⁺ at m/z = 135).

Phenyl Group Fragmentation: The presence of the phenyl group can lead to the formation of stable benzylic cations. For example, a prominent peak at m/z = 105 could correspond to the [C₆H₅CO]⁺ ion or a related stable fragment. The tropylium (B1234903) ion at m/z = 91 is also a common fragment for compounds containing a benzyl (B1604629) moiety.

The mass spectrum of the simpler butane-1,3-diol shows characteristic fragments resulting from cleavage next to the hydroxyl groups and loss of water, providing a foundational understanding of the fragmentation of the 1,3-diol backbone nist.gov.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 166 | [C₁₀H₁₄O₂]⁺ | Molecular Ion (M⁺) |

| 151 | [M - CH₃]⁺ | Loss of a methyl group |

| 148 | [M - H₂O]⁺ | Dehydration |

| 135 | [M - CH₂OH]⁺ | Loss of hydroxymethyl radical |

| 105 | [C₆H₅C(OH)CH₃]⁺ or [C₆H₅CO]⁺ | Alpha-cleavage and rearrangement |

| 91 | [C₇H₇]⁺ | Tropylium ion |

Theoretical Chemistry and Computational Modeling

Computational chemistry provides invaluable tools for investigating the properties of molecules like this compound at an atomic level. These methods can predict molecular structures, conformational preferences, and reaction mechanisms, complementing experimental data.

Molecular mechanics (MM) is a computational method used to predict the geometries and relative energies of different conformers of a molecule. For flexible molecules like this compound, which has several rotatable bonds, MM calculations can identify the most stable, low-energy conformations.

The conformational landscape of 1,3-diols is primarily governed by a balance of steric interactions and the potential for intramolecular hydrogen bonding between the two hydroxyl groups.

Intramolecular Hydrogen Bonding: A key stabilizing interaction in many 1,3-diols is the formation of an intramolecular hydrogen bond, which leads to a pseudo-cyclic conformation.

Steric Effects: Repulsive steric interactions, such as 1,3-diaxial interactions in cyclic systems or gauche interactions in acyclic systems, can destabilize certain conformations semanticscholar.org.

Computational studies on simple 1,3-diols like 1,3-propanediol (B51772) have shown that while conformers with intramolecular hydrogen bonds are the most stable in the gas phase, this preference can be significantly altered in solution due to interactions with solvent molecules mdpi.comresearchgate.net. For this compound, molecular mechanics would be used to explore the rotational barriers around the C-C bonds and to determine the relative populations of conformers, considering the steric bulk of the phenyl group.

Density Functional Theory (DFT) is a quantum mechanical method that offers a higher level of accuracy than molecular mechanics for studying electronic structure and reactivity. DFT is particularly useful for investigating transition metal complexes and reaction mechanisms.

In the context of this compound, DFT studies are highly relevant for understanding its synthesis, particularly in reactions catalyzed by organotin compounds. Organotin compounds are widely used as catalysts in various organic reactions, including esterifications and polyurethane formation involving diols lupinepublishers.com.

DFT calculations can be used to:

Model Catalyst-Substrate Interactions: Elucidate the geometry of complexes formed between an organotin catalyst and a diol nih.govnih.gov.

Investigate Reaction Mechanisms: Map the potential energy surface for a reaction, identifying transition states and intermediates. For example, DFT has been used to study the mechanism of esterification reactions catalyzed by organotin oxides, showing how the diol and acid coordinate to the tin center nih.govresearchgate.net.

Explain Reactivity and Selectivity: Rationalize why certain catalysts are more effective or why a reaction proceeds with a particular stereoselectivity. DFT calculations have been employed to understand the structure and reactivity of various diphenyltin(IV) derivatives dntb.gov.ua.

Computational approaches, especially DFT, are instrumental in providing detailed insights into the catalytic mechanisms of reactions used to synthesize 1,3-diols organic-chemistry.orgresearchgate.net. The synthesis of this compound can be achieved through various catalytic methods, such as the stereoselective reduction of 1-phenylbutane-1,3-dione or aldol-type reactions.

Computational studies can illuminate key aspects of these catalytic cycles:

Transition State Analysis: By calculating the structure and energy of transition states, chemists can understand the factors that control the rate and selectivity of a reaction. This is crucial for designing more efficient and selective catalysts.

Role of the Catalyst: Modeling helps to clarify the precise role of the catalyst, whether it is to activate a substrate, stabilize a transition state, or facilitate a particular reaction pathway.

Stereochemical Outcome: For chiral molecules like this compound, computational methods can predict and explain the enantiomeric or diastereomeric outcome of a reaction by comparing the energies of the diastereomeric transition states. Computational studies have been vital in understanding the mechanisms of various synthetic routes to diols, including hydroxylations and cycloaddition reactions mdpi.commdpi.comorganic-chemistry.org.

Through these advanced computational techniques, a comprehensive understanding of the structure, properties, and reactivity of this compound and its related chemical transformations can be achieved.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 3-phenylbutane-1,3-diol, and how do their yields compare?

- Methodological Answer : Two primary pathways are documented:

- Path 1 : Grignard reaction of acetophenone with allylmagnesium bromide (93% yield), followed by reductive ozonolysis (O₃, NaBH₄) to yield 77% 1,3-diol .

- Path 2 : Aldol reaction of ethyl acetate and acetophenone using LDA as a base, followed by LiAlH₄ reduction, achieving 69% yield over two steps .

- Key Consideration: Path 1 is more efficient but requires handling ozonolysis hazards, while Path 2 avoids ozone but has lower overall yield.

Q. How can this compound be characterized to confirm its structure and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR verify stereochemistry and functional groups. For example, tert-alcohol protons appear as distinct singlets in derivatives like (2S,3S)-2-((4-chlorophenyl)ethynyl)-3-phenylbutane-1,3-diol .

- Mass Spectrometry (MS) : HRMS-ESI confirms molecular weight (e.g., [M-Cl]⁺ ion observed at m/z 331.1234) .

- Optical Purity : HPLC with chiral columns (e.g., 91% enantiomeric excess reported for a derivative) .

Advanced Research Questions

Q. What challenges arise in selectively chlorinating the primary alcohol group of this compound, and how can they be addressed?

- Methodological Answer :

- Selectivity Issue : Tertiary alcohols are less reactive than primary alcohols, but classical chlorinating agents (e.g., SOCl₂, PCl₅) produce complex mixtures due to competing reactions .

- Solution : Triphosgene (BTC) with PPh₃ achieves 78% yield of the monochlorinated product by minimizing side reactions. The mechanism involves in situ generation of Cl⁻ ions, which selectively target the primary alcohol .

- Data Support : Table 5.1 in compares reagent efficiencies (e.g., CCl₄-PPh₃: 30% yield vs. BTC-PPh₃: 78%).

Q. How does stereochemistry influence the reactivity of this compound derivatives in catalytic applications?

- Methodological Answer :

- Case Study : (1R,3R)-1-(4-Methoxyphenyl)-3-phenylbutane-1,3-diol (14) exhibits distinct regioselectivity in homologation reactions due to its rigid diol structure, enabling controlled synthesis of 1,3-diol motifs .

- Catalytic Relevance : Copper(I) complexes catalyze asymmetric borylative propargylation of ketones using chiral diol derivatives, achieving high enantioselectivity (e.g., 84% yield, 91% ee) .

Q. What kinetic and mechanistic insights exist for oxidation reactions involving this compound analogs?

- Methodological Answer :

- Oxidation Study : Propane-1,3-diol oxidation by KMnO₄ follows first-order kinetics in both reactants. Activation parameters (ΔH‡ = 24.98 kJ/mol, ΔS‡ = -0.22 kJ/mol·K) suggest an associative transition state, with 3-hydroxypropanal as the product .

- Generalization : Similar methodologies (UV-Vis at λmax 525 nm, FTIR for product analysis) can be adapted for this compound oxidation studies .

Data Contradictions and Resolution

Q. How should researchers resolve discrepancies in synthetic yields reported for this compound pathways?

- Analysis :

- Path 1 (77% yield ) and Path 2 (69% yield ) differ due to ozonolysis efficiency vs. aldol side reactions.

- Recommendation : Use Path 1 for scale-up (higher yield) but optimize ozonolysis conditions (e.g., low-temperature quenching) to mitigate safety risks.

Applications in Complex Synthesis

Q. Can this compound serve as a precursor for bioactive sphingolipid analogs?

- Methodological Answer :

- Structural Analogy : The diol scaffold resembles sphingosine (e.g., (2S,3R,4E)-2-amino-4-tetradecene-1,3-diol), a sphingolipid backbone .

- Functionalization : Amine substitution at C2 (e.g., via reductive amination) could yield antifungal or antibacterial agents, leveraging methodologies from .

Tables for Key Findings

| Synthetic Pathway | Reagents | Yield | Key Advantage | Reference |

|---|---|---|---|---|

| Path 1 | Grignard + Ozonolysis | 77% | High efficiency | |

| Path 2 | Aldol + LiAlH₄ reduction | 69% | Avoids ozone |

| Chlorination Reagent | Yield | By-Product Management |

|---|---|---|

| Triphosgene-PPh₃ | 78% | Minimal triphenylphosphine residues |

| CCl₄-PPh₃ | 30% | High PPh₃ contamination |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.